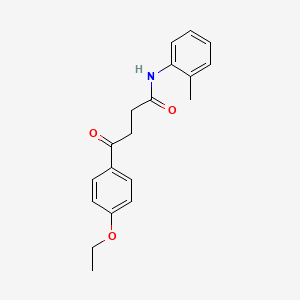
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazinones, which are known for their biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to activate certain receptors such as peroxisome proliferator-activated receptor-gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that it can reduce tumor growth and inflammation in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate in lab experiments is its potential as a versatile tool for studying various biological processes. Its ability to modulate various signaling pathways in cells makes it a valuable compound for studying the mechanisms of inflammation, tumor growth, and neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.
Future Directions
There are several future directions for the research on 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate. One direction is to further elucidate its mechanism of action and identify its molecular targets in cells. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, further studies are needed to determine its safety and toxicity in humans and animals. Finally, its potential applications in various fields such as medicine, agriculture, and material science should be explored further.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate can be achieved through various methods. One of the commonly used methods is the reaction of 3,4-dimethylphenylamine with 2-hydroxybenzaldehyde in the presence of acetic anhydride and a catalyst. The resulting product is then further purified through column chromatography to obtain the pure compound.
Scientific Research Applications
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory, anti-tumor, and anti-viral agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate has been studied for its ability to enhance plant growth and provide protection against pests and diseases. In material science, this compound has been studied for its potential use as a fluorescent material and in the development of organic electronic devices.
properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-10-4-5-13(8-11(10)2)17-19-16-7-6-14(22-12(3)20)9-15(16)18(21)23-17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNQHULVAHYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)


![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)
![N'-[2-(4-biphenylyl)acetyl]-2-furohydrazide](/img/structure/B5854560.png)




![2-anilino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-4-one](/img/structure/B5854576.png)
![4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
